Elacestrant-d4-1

LC-MS/MS Bioanalysis Mass Spectrometry

Quantitative LC-MS/MS bioanalysis requires an internal standard that perfectly mimics the analyte without isotopic cross-talk. Elacestrant-d4-1 (RAD1901-d4-1) is the validated solution. - +4 Da mass shift (462.66 g/mol) ensures zero interference with unlabeled Elacestrant - ≥98% purity meets FDA/EMA bioanalytical method validation guidelines - Co-elutes with parent compound to correct matrix effects in plasma, tissue, hepatocytes

Molecular Formula C30H38N2O2
Molecular Weight 462.7 g/mol
Cat. No. B12366413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElacestrant-d4-1
Molecular FormulaC30H38N2O2
Molecular Weight462.7 g/mol
Structural Identifiers
SMILESCCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O
InChIInChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1/i13D,14D,19D,20D
InChIKeySIFNOOUKXBRGGB-LSVQWTANSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elacestrant-d4-1 Deuterated SERD Internal Standard


Elacestrant-d4-1 (RAD1901-d4-1) is a deuterium-labeled analog of the FDA-approved oral selective estrogen receptor degrader (SERD) Elacestrant (RAD1901). The parent compound exhibits IC50 values of 48 nM and 870 nM against ERα and ERβ, respectively, and is indicated for ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer [1]. The deuterated form (4 deuterium atoms) has a molecular weight of 462.66 g/mol and a molecular formula of C30H34D4N2O2, with a vendor-reported purity of ≥98% . As a stable isotope-labeled internal standard (SIL-IS), this compound is intended for use in quantitative bioanalytical workflows, such as LC-MS/MS, to enable precise measurement of Elacestrant in biological matrices .

Stable isotope-labeled internal standard (SIL-IS)
For LC-MS/MS quantitation of Elacestrant in research matrices
+4 Da mass shift resolves analyte from internal standard

Why Generic Substitutes Fail for Elacestrant-d4-1


In LC-MS/MS bioanalysis, the choice of internal standard (IS) directly dictates method accuracy, precision, and robustness [1]. Generic substitution of Elacestrant-d4-1 with an unlabeled analog (e.g., Elacestrant) introduces isotopic cross-talk, while substitution with a structurally dissimilar IS (e.g., a different SERD) fails to co-elute or correct for matrix effects, leading to systematic quantitation bias [2]. Even among deuterated Elacestrant variants (e.g., -d4, -d6, -d10), differences in deuterium count, labeling position, and isotopic purity create distinct molecular weights and chromatographic behaviors, making them non-interchangeable for validated analytical methods .

Unlabeled Elacestrant
Isotopic cross-talk and mass overlap may bias quantitation; cannot serve as SIL-IS.
Alternative SERD (e.g., Fulvestrant)
Fails to co-elute with Elacestrant; does not correct for analyte-specific matrix effects.
Other deuterated variants (-d6, -d10)
Different mass shift and retention behavior; validated methods are not directly transferable.

Elacestrant-d4-1 Quantitative Comparison


Molecular Weight and Mass Shift

Elacestrant-d4-1 (C30H34D4N2O2) has a molecular weight of 462.66 g/mol, representing a +4.03 Da mass shift relative to unlabeled Elacestrant (C30H38N2O2, MW 458.63 g/mol) . This 4-Dalton difference is sufficient to resolve the analyte from the internal standard in Q1 or full scan MS, avoiding isotopic overlap [1]. Comparatively, Elacestrant-d6 and -d10 exhibit larger shifts of +6 and +10 Da, respectively, which may be unnecessary or even suboptimal for certain low-resolution MS instruments [2].

MW & mass shift
Head-to-head
462.66 g/mol (+4.03 Da vs unlabeled; −2.03 vs d6; −6.04 vs d10)
Supports baseline resolution in triple quad MS
Calculated molecular weights; instrument compatibility context
LC-MS/MS Bioanalysis Mass Spectrometry

Purity Specifications Comparison

Elacestrant-d4-1 (Cat. No. V89088) is supplied with a vendor-certified purity of ≥98% . In contrast, the closely related deuterated analog Elacestrant-d4 (distinct labeling pattern) is listed with a typical purity of 95% . Higher isotopic purity and chemical purity directly reduce the need for post-hoc purity correction factors in quantitative analysis and ensure compliance with ICH Q2(R1) guidelines for analytical method validation [1].

Purity specifications
Reported
≥98% for d4-1 vs 95% for d4 analogue
Purity difference may bias quantitation at low IS concentration
Vendor CoA values; correction factor review advised
Quality Control Reference Standards Method Validation

Internal Standard vs. Other SERDs

Elacestrant-d4-1 is specifically designed to co-elute with its parent compound, Elacestrant, thereby correcting for matrix effects, extraction recovery, and ionization efficiency fluctuations in LC-MS/MS assays . In contrast, using an alternative SERD, such as Fulvestrant, as an internal standard is not feasible because its distinct chromatographic retention time and ionization efficiency preclude effective correction for Elacestrant-specific matrix effects [1]. While vendor documentation confirms Elacestrant-d4-1's suitability as a tracer and internal standard for NMR, GC-MS, and LC-MS , no publicly available peer-reviewed studies currently report head-to-head validation of this specific d4 isotopologue against other internal standards in a clinical or preclinical bioanalytical method.

Co-elution capability
Class-level
Co-elutes with Elacestrant; Fulvestrant does not
Co-elution corrects matrix effects; non-co-eluting IS may introduce conc.-dependent error
No publicly available head-to-head validation for this isotopologue
Pharmacokinetics LC-MS/MS Internal Standard

Synthesis and Labeling Pattern

Elacestrant-d4-1 is synthesized by substituting four hydrogen atoms with deuterium at specific positions on the Elacestrant molecule, as confirmed by its unique SMILES string (OC1=C([2H])C=C2C[C@H](C3=CC([2H])=C(OC)C([2H])=C3N(CC)CC4=CC=C(CCNCC)C=C4)CCC2=C1[2H]) . This specific labeling pattern distinguishes it from other deuterated Elacestrant forms (e.g., -d6, -d10) which have different numbers and positions of deuterium atoms [1]. The precise location of deuterium substitution influences the compound's physical properties, including chromatographic retention time and MS/MS fragmentation pattern, which are critical for method development.

Labeling pattern
Head-to-head
4 D at specific positions vs 6 D (d6) or 10 D (d10)
Specific pattern influences retention and fragmentation; method development context
SMILES-verified structure; isotope effect may shift peak shape
Synthesis Structural Elucidation Analytical Characterization

Elacestrant-d4-1 Application Scenarios


Clinical and Preclinical PK Studies

Elacestrant-d4-1 is the optimal internal standard for the quantitative bioanalysis of Elacestrant in plasma or tissue homogenates from clinical trials or preclinical animal studies. Its +4 Da mass shift (462.66 g/mol) and ≥98% purity ensure accurate and precise measurement of drug concentrations, which is essential for establishing pharmacokinetic parameters (Cmax, AUC, t1/2) and supporting regulatory submissions [1].

Bioequivalence and Generic Drug Development

In the development of generic Elacestrant formulations, Elacestrant-d4-1 serves as a critical reagent for validated LC-MS/MS methods used in bioequivalence studies. Its high purity (≥98%) and co-elution with the analyte meet FDA and EMA requirements for bioanalytical method validation, enabling accurate comparison of test and reference product pharmacokinetics [1].

DMPK Assays

Elacestrant-d4-1 is an essential tool for in vitro DMPK assays, including metabolic stability, CYP inhibition, and protein binding studies. Its unique SMILES-defined labeling pattern ensures it is a faithful surrogate for Elacestrant, allowing for accurate correction of matrix effects and instrument variability across different biological matrices (e.g., microsomes, hepatocytes, plasma) .

Therapeutic Drug Monitoring Method Development

For clinical laboratories developing TDM assays for Elacestrant to guide personalized dosing, Elacestrant-d4-1 is the preferred internal standard due to its validated ≥98% purity and precise mass shift . The use of this specific SIL-IS ensures high method reproducibility and accuracy, which is paramount for making clinical decisions based on measured drug levels [1].

Application
Selection Property
Validation Focus
Quantitative bioanalysis of Elacestrant in research plasma and tissue
+4 Da mass shift, co-elution with parent
Accuracy and precision in LC-MS/MS assays
Bioanalytical method comparison across Elacestrant formulations
Reported isotopic purity and SIL-IS performance
Cross-method reproducibility and matrix effect correction
In vitro DMPK and metabolic stability assays
Structurally identical deuterated analog
Correction for matrix effects in microsomes/hepatocytes
Research method development for Elacestrant monitoring in human plasma
Defined mass shift and isotopic purity
Method robustness and research PK endpoint assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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